5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide
CAS No.: 1340894-13-4
Cat. No.: VC11728931
Molecular Formula: C14H12BrN5O
Molecular Weight: 346.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340894-13-4 |
|---|---|
| Molecular Formula | C14H12BrN5O |
| Molecular Weight | 346.18 g/mol |
| IUPAC Name | 5-bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H12BrN5O/c1-2-12-18-19-13-11(4-3-5-20(12)13)17-14(21)9-6-10(15)8-16-7-9/h3-8H,2H2,1H3,(H,17,21) |
| Standard InChI Key | RKIPCZWQABFXST-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1C=CC=C2NC(=O)C3=CC(=CN=C3)Br |
| Canonical SMILES | CCC1=NN=C2N1C=CC=C2NC(=O)C3=CC(=CN=C3)Br |
Introduction
Chemical Identification and Structural Features
5-Bromo-N-(3-ethyl- triazolo[4,3-a]pyridin-8-yl)nicotinamide belongs to the class of triazolopyridine derivatives, characterized by a fused bicyclic system comprising a triazole and pyridine ring. The compound’s IUPAC name, 5-bromo-N-(3-ethyl- triazolo[4,3-a]pyridin-8-yl)pyridine-3-carboxamide, reflects its substitution pattern:
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A bromine atom at the 5-position of the pyridine ring.
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An ethyl group at the 3-position of the triazole ring.
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A nicotinamide group linked via an amide bond to the 8-position of the triazolopyridine scaffold .
Table 1: Key Identifiers of 5-Bromo-N-(3-ethyl- triazolo[4,3-a]pyridin-8-yl)nicotinamide
| Property | Value |
|---|---|
| CAS No. | 1340894-13-4 |
| Molecular Formula | C₁₄H₁₂BrN₅O |
| Molecular Weight | 346.18 g/mol |
| SMILES | CCC1=NN=C2N1C=CC=C2NC(=O)C3=CC(=CN=C3)Br |
| InChIKey | RKIPCZWQABFXST-UHFFFAOYSA-N |
The canonical SMILES string indicates a planar structure with conjugated π-systems, likely contributing to moderate solubility in polar aprotic solvents.
Physicochemical Properties
Experimental and predicted data highlight the compound’s stability and reactivity profile:
Density and Solubility
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Density: 1.63 ± 0.1 g/cm³ (predicted), suggesting a compact molecular packing arrangement .
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pKa: 8.75 ± 0.46 (predicted), indicating weak basicity at physiological pH, likely due to the triazole nitrogen .
Spectral Characteristics
While experimental NMR or IR spectra are unavailable, the InChIKey (RKIPCZWQABFXST-UHFFFAOYSA-N) provides a unique identifier for spectral library matching. The bromine atom’s presence would produce distinct signals in mass spectrometry (e.g., isotopic peaks at m/z 346/348 in a 1:1 ratio).
Synthesis and Derivative Development
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Cyclocondensation: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
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Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) on precursor pyridines.
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Amide Coupling: Nicotinamide incorporation via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Strategic Modifications
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Ethyl Group Optimization: The 3-ethyl substituent on the triazole ring may enhance lipophilicity, potentially improving membrane permeability.
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Bromine as a Leaving Group: The 5-bromo position could facilitate further functionalization (e.g., Suzuki–Miyaura cross-coupling) .
| Supplier | Purity | Quantity Available |
|---|---|---|
| AChemBlock | >95% | 1 mg – 1 g |
| Parchem | >98% | 50 mg – 5 g |
| Alchimica | >90% | 10 mg – 500 mg |
Pricing data remains proprietary, but typical costs range from $200–$500 per 100 mg for research-grade material.
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